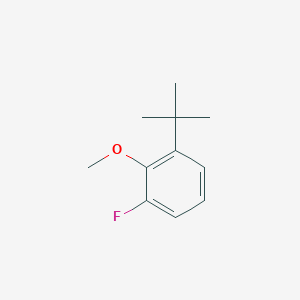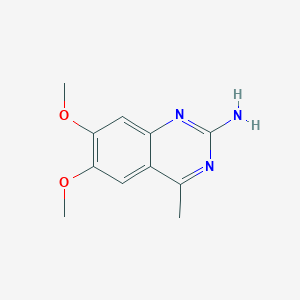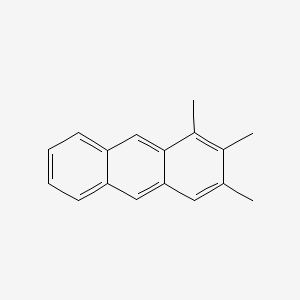
9,10-Anthracenedione, 1-(1,7-dioxa-4,10-diazacyclododec-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,7-Dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione is a complex organic compound that features a unique structure combining an anthracene-9,10-dione moiety with a 1,7-dioxa-4,10-diazacyclododecane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,7-dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 1,7-dioxa-4,10-diazacyclododecane under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability. Key factors in industrial production include the availability of raw materials, cost-effectiveness, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,7-Dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound. Substitution reactions result in derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(1,7-Dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in material science for developing new materials with specific properties, such as improved conductivity or mechanical strength.
Wirkmechanismus
The mechanism of action of 1-(1,7-dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione involves its interaction with molecular targets through its unique structure. The compound can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Dioxa-4,10-diazacyclododecane: A related compound with similar structural features but without the anthracene-9,10-dione moiety.
Dibenzyl 1,7-dioxa-4,10-diazacyclododecane-4,10-dicarboxylate: Another related compound with different functional groups.
Uniqueness
1-(1,7-Dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione is unique due to its combination of the anthracene-9,10-dione moiety with the 1,7-dioxa-4,10-diazacyclododecane ring. This unique structure imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
849064-29-5 |
|---|---|
Molekularformel |
C22H24N2O4 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
1-(1,7-dioxa-4,10-diazacyclododec-4-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H24N2O4/c25-21-16-4-1-2-5-17(16)22(26)20-18(21)6-3-7-19(20)24-10-14-27-12-8-23-9-13-28-15-11-24/h1-7,23H,8-15H2 |
InChI-Schlüssel |
YNNSSHDMFIKWSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN(CCOCCN1)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-](/img/structure/B13130344.png)
![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)

![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)






![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)


